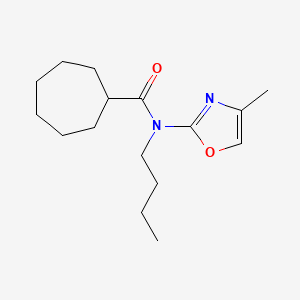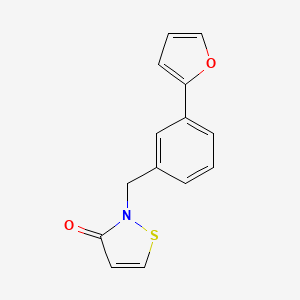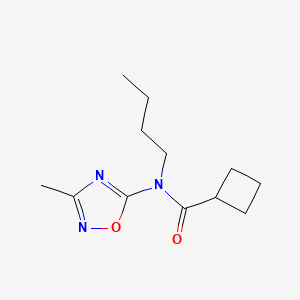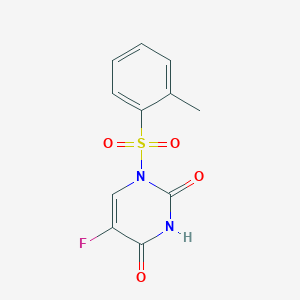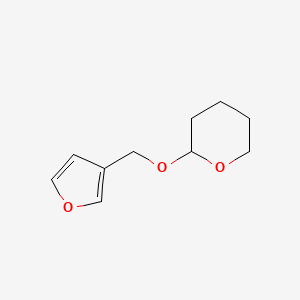
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound with the molecular formula C48H96O3Si3. It is a member of the cyclotrisiloxane family, characterized by a ring structure containing silicon and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexadecyltrichlorosilane with a suitable silanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Hexadecyltrichlorosilane: This is achieved by reacting hexadecyl alcohol with trichlorosilane in the presence of a catalyst.
Formation of the Silanol: The silanol is prepared by hydrolyzing the corresponding chlorosilane.
Cyclization Reaction: The silanol is then reacted with hexadecyltrichlorosilane to form the cyclotrisiloxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the hexadecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts such as platinum or palladium.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Nanotechnology: Employed in the fabrication of nanostructures and nanocomposites.
Biology and Medicine:
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its siloxane ring structure. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis and surface modification. The pathways involved include the formation of hydrogen bonds and van der Waals interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane
- 2,2,4,4,6,6-Hexaethyl-1,3,5,2,4,6-trioxatrisilinane
Uniqueness
2,2,4,4,6,6-Hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties and enhance its potential for applications in surface coatings and nanotechnology .
Propiedades
| 139231-91-7 | |
Fórmula molecular |
C96H198O3Si3 |
Peso molecular |
1484.8 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexahexadecyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C96H198O3Si3/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-100(92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)97-101(93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3,94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)99-102(98-100,95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-96H2,1-6H3 |
Clave InChI |
ITDLDOXHNDXOII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
